molecular formula C28H27N3O6 B15027858 11-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15027858
M. Wt: 501.5 g/mol
InChI Key: DBWVSTYOIREKFY-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one family, characterized by a bicyclic framework incorporating a seven-membered diazepine ring fused with two benzene moieties. Its structure features a 2-nitrophenyl group at position 11 and a 3,4,5-trimethoxyphenyl group at position 3. Synthetic routes for analogous compounds involve reactions of enaminoketones with arylglyoxal hydrates, as described in , highlighting the versatility of this scaffold for derivatization .

Properties

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

6-(2-nitrophenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H27N3O6/c1-35-24-14-17(15-25(36-2)28(24)37-3)16-12-21-26(23(32)13-16)27(18-8-4-7-11-22(18)31(33)34)30-20-10-6-5-9-19(20)29-21/h4-11,14-16,27,29-30H,12-13H2,1-3H3

InChI Key

DBWVSTYOIREKFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5[N+](=O)[O-])C(=O)C2

Origin of Product

United States

Biological Activity

The compound 11-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular structure of the compound features a dibenzo[b,e][1,4]diazepine core with substituents that include a nitrophenyl group and a trimethoxyphenyl group. The presence of these functional groups may influence its biological activity significantly.

PropertyValue
Molecular FormulaC23H26N2O5
Molecular Weight410.46 g/mol
LogP3.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of nitrophenyl and trimethoxyphenyl have shown efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

Studies have highlighted the potential anticancer properties of related compounds. For example, bioactive compounds derived from microbial sources have demonstrated significant anticancer activity against prostate cancer cell lines . The compound's ability to induce apoptosis in cancer cells may be attributed to its structural features that allow interaction with cellular targets.

Anti-inflammatory Effects

The compound's structural analogs have been investigated for their anti-inflammatory properties. Multi-target inhibitors designed based on similar frameworks have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways effectively . These pathways are crucial in mediating inflammatory responses in various conditions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related nitrophenyl compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The proposed mechanism involved the formation of reactive oxygen species (ROS) leading to oxidative stress in bacterial cells.

Case Study 2: Anticancer Mechanism

In another investigation, compounds structurally similar to 11-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one were tested for their effects on human cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and metabolic stability. Compounds designed with drug-like properties often adhere to Lipinski's Rule of Five and other pharmacokinetic parameters indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight Key Features Biological Implications (Inferred) Reference
Target Compound 11-(2-nitrophenyl), 3-(3,4,5-TMP*) ~440† Ortho-nitro enhances steric hindrance; TMP enhances binding interactions. Potential antiproliferative activity‡
11-(4-Chloro-3-nitrophenyl)-3,3-dimethyl-... (CAS 330208-59-8) 11-(4-Cl-3-NO₂), 3,3-dimethyl 397.86 Meta-nitro and chloro substituents; dimethyl groups increase hydrophobicity. Likely altered pharmacokinetics due to Cl
10-Acetyl-11-(3-nitrophenyl)-3-phenyl-... (CAS 424804-13-7) 11-(3-NO₂), 10-acetyl, 3-phenyl ~430† Meta-nitro; acetyl and phenyl groups may modulate solubility. Unclear; acetyl may influence metabolic stability.
3,3-Dimethyl-10-(trifluoroacetyl)-11-(3,4,5-TMP)-... (CAS 312621-74-2) 10-(CF₃CO), 11-(3,4,5-TMP), 3,3-dimethyl ~480† Trifluoroacetyl (strong EWG); TMP enhances binding. Enhanced electron-withdrawing effects for reactivity.
11-(2-Chloro-5-nitrophenyl)-3,3-dimethyl-... 11-(2-Cl-5-NO₂), 3,3-dimethyl ~400† Chloro and nitro in adjacent positions; steric and electronic effects. Possible dual electron-withdrawing interactions.
11-(4-Methoxyphenyl)-3,3-dimethyl-... (monohydrate) 11-(4-MeO), 3,3-dimethyl ~380† Para-methoxy reduces steric hindrance; dimethyl increases lipophilicity. Improved solubility compared to nitro analogs.
11-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)-... (CAS 303203-37-4) 11-(2-EtO), 3-(4-MeO) 440.53 Ethoxy increases bulk; methoxy at para position. Altered steric profile for target selectivity.
3,3-Dimethyl-11-(4-nitrophenyl)-... (CAS 82408-04-6) 11-(4-NO₂), 3,3-dimethyl 363.41 Para-nitro (electron-withdrawing); dimethyl for stability. Potential nitro-driven redox activity.
11-(2,4-Dichlorophenyl)-3,3-dimethyl-... (CAS 1028252-14-3) 11-(2,4-Cl₂), 3,3-dimethyl ~420† Dichloro substituents; strong EWGs. Enhanced halogen bonding potential.

Abbreviations : TMP* = 3,4,5-trimethoxyphenyl; EWG = electron-withdrawing group; †Estimated based on analogous structures; ‡Inferred from trimethoxyphenyl motifs in antiproliferative agents .

Key Comparative Insights:

3,4,5-Trimethoxyphenyl groups (evident in the target compound and ) are associated with enhanced binding in medicinal chemistry, as seen in combretastatin analogs .

Steric and Solubility Considerations :

  • Dimethyl substituents (e.g., ) increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
  • Ethoxy and methoxy groups (e.g., ) balance steric bulk and solubility, with para-methoxy derivatives () being more soluble than ortho-substituted analogs.

Biological Activity Trends :

  • Compounds with trimethoxyphenyl groups (target compound, ) are hypothesized to exhibit antiproliferative activity due to structural similarities to microtubule-targeting agents .
  • Nitro and chloro substituents (e.g., ) may confer redox activity or halogen bonding, respectively, influencing mechanisms like DNA intercalation or enzyme inhibition.

Q & A

Q. How to design longitudinal studies assessing environmental impact?

  • Methodology : Adopt the INCHEMBIOL project framework: (1) Lab studies for physicochemical properties (e.g., hydrolysis rate, photostability); (2) Microcosm/mesocosm experiments for biotic interactions; (3) Field monitoring with LC-MS/MS and ecotoxicological assays (e.g., Daphnia magna mortality) .

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